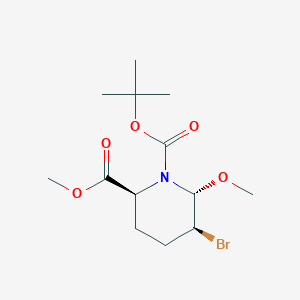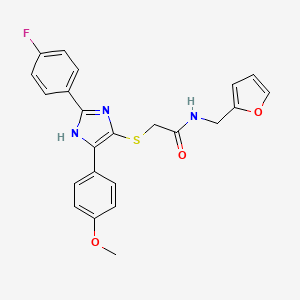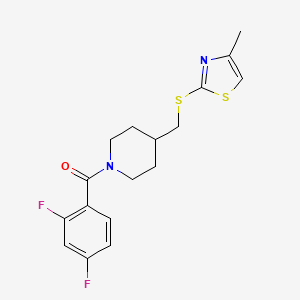![molecular formula C17H14N4O B2935192 (3-(1H-pyrazol-1-yl)phenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone CAS No. 2320216-85-9](/img/structure/B2935192.png)
(3-(1H-pyrazol-1-yl)phenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound '(3-(1H-pyrazol-1-yl)phenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone' is a synthetic molecule that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
科学的研究の応用
Pharmaceutical Research
This compound, with its pyrrolopyrazine core, is of interest in pharmaceutical research due to its structural similarity to bioactive molecules. Pyrrolopyrazine derivatives have been shown to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects . The compound’s ability to interact with various biological targets makes it a valuable scaffold for the development of new therapeutic agents.
Material Science
In material science, the compound’s heterocyclic structure containing nitrogen atoms can be utilized in the synthesis of organic materials. Its potential for forming stable, conjugated systems could be explored for creating novel organic semiconductors or photovoltaic materials, which are crucial in the development of solar cells and electronic devices .
Chemical Synthesis
The compound serves as a versatile intermediate in chemical synthesis. Its reactive carbonyl group can undergo various transformations, enabling the creation of a plethora of new compounds. This reactivity can be harnessed to synthesize complex molecules for further research in organic chemistry .
Biotechnology Development
In biotechnology, this compound could be investigated for its role in enzyme inhibition, which is pivotal in understanding metabolic pathways and designing inhibitors that can regulate biological processes. This has implications for the development of biotechnological applications, including biosensors and bio-based materials .
Environmental Studies
The compound’s potential to bind to heavy metals or pollutants could be explored in environmental studies. Its chelating properties might be useful in the development of new methods for the removal of contaminants from water or soil .
Analytical Chemistry
In analytical chemistry, the compound could be used as a reagent or a fluorescent probe due to its heterocyclic structure. It could help in the detection and quantification of various substances, playing a significant role in environmental monitoring and diagnostic assays .
Drug Discovery
The compound’s structural features make it an attractive candidate for drug discovery. Its scaffold could be modified to enhance its interaction with biological targets, leading to the development of new lead compounds with improved efficacy and reduced toxicity .
Kinase Inhibition Research
Kinase inhibitors are crucial in the treatment of various diseases, including cancer. The compound’s ability to inhibit kinase activity makes it a subject of interest in the search for new anticancer drugs. Its role in kinase inhibition could be further explored to understand its mechanism of action and therapeutic potential .
作用機序
Target of Action
The compound, also known as (3-(1H-pyrazol-1-yl)phenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone, is a derivative of pyrrolopyrazine . Pyrrolopyrazine derivatives have been found to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that pyrrolopyrazine derivatives can interact with various biological targets due to their heterocyclic nature . The presence of nitrogen atoms in the heterocyclic ring structure may play a key role in these interactions .
Biochemical Pathways
Given the wide range of biological activities exhibited by pyrrolopyrazine derivatives, it can be inferred that multiple pathways may be affected .
Result of Action
Given the biological activities exhibited by pyrrolopyrazine derivatives, it can be inferred that the compound may have potential therapeutic effects .
特性
IUPAC Name |
5,7-dihydropyrrolo[3,4-b]pyridin-6-yl-(3-pyrazol-1-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O/c22-17(20-11-14-5-2-7-18-16(14)12-20)13-4-1-6-15(10-13)21-9-3-8-19-21/h1-10H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONVUIWLPAWURRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1C(=O)C3=CC(=CC=C3)N4C=CC=N4)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(1H-pyrazol-1-yl)phenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1-(4-(2,5-dimethylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2935113.png)
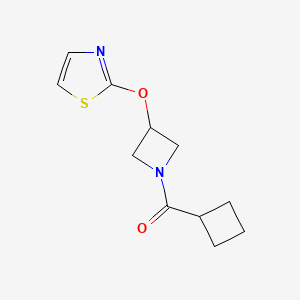
![2-[6-(3-Nitrophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2935117.png)
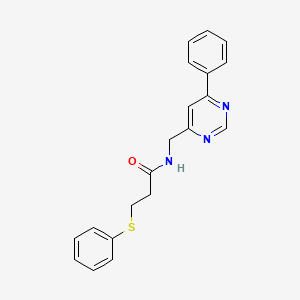

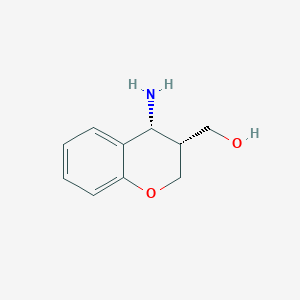
![(11Z)-11-{[3-(aminocarbonyl)phenyl]imino}-N-(2,5-diethoxyphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2935124.png)


